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Compound of Interest

Compound Name: (S)-4,5-Didehydropipecolic acid

CAS No.: 31456-71-0

Cat. No.: B1195513 Get Quote

Executive Summary
(S)-4,5-Didehydropipecolic acid (also known as (-)-Baikiain or (S)-1,2,3,6-tetrahydropyridine-

2-carboxylic acid) is a non-proteinogenic amino acid characterized by a cyclic six-membered

ring containing a specific unsaturation at the 4,5-position.[1]

Unlike its saturated counterpart (L-pipecolic acid) or the five-membered analog (L-proline),

(S)-4,5-didehydropipecolic acid offers a unique conformational constraint combined with a

reactive alkene handle. This guide details its utility in peptidomimetics for inducing type-II

-turns, its synthesis via Ring-Closing Metathesis (RCM), and its role as a divergent
intermediate for complex alkaloids and HCV NS5A inhibitors.

Part 1: Structural Utility & Pharmacophore
Integration[2]
Conformational Restriction
In drug design, entropy penalties often hinder the binding of flexible peptides to their targets.

(S)-4,5-Didehydropipecolic acid acts as a "molecular staple," reducing the entropic cost of

binding by locking the peptide backbone into specific geometries.

(Chi) Space Constraint: The endocyclic double bond flattens the ring (half-chair
conformation) compared to the chair conformation of pipecolic acid.
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and

Angles: When incorporated into a peptide chain, the rigidity of the secondary amine restricts
the

torsion angle, strongly favoring cis-peptide bond formation or specific turn structures
(typically Type II

-turns) depending on the solvent and flanking residues.

The "Chiral Pool" Advantage
(S)-Baikiain serves as a versatile chiral scaffold. The C4-C5 double bond is amenable to

stereoselective functionalization, allowing access to:

(2S, 4S, 5S)-4,5-Dihydroxypipecolic acid: A glycosidase inhibitor mimic.

4-Hydroxypipecolic acids: Via hydroboration-oxidation.

Supramolecular Assemblies: Used to rigidify collagen mimetics.

Part 2: Synthetic Methodologies
While natural extraction from Baikiaea plurijuga is possible, it is low-yielding and seasonally

dependent. The industry standard for scalable, enantiopure synthesis is Ring-Closing

Metathesis (RCM).

Protocol: Enantioselective Synthesis via RCM
This protocol describes the synthesis of N-Boc-(S)-4,5-didehydropipecolic acid ester from a

serine-derived aldehyde or similar chiral allylamine precursor.

Precursor: N-Boc-L-allylglycine or a Serine-derived vinyl equivalent. Catalyst: Grubbs 2nd

Generation Catalyst (G-II).[2]

Step-by-Step Workflow
Substrate Preparation:

Begin with N-Boc-L-allylglycine methyl ester.
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Perform N-alkylation with allyl bromide (NaH, DMF, 0°C) to generate the diene precursor

(N-Boc-N-allyl-L-allylglycine methyl ester). Note: This forms the requisite framework for

forming a 6-membered ring.

Ring-Closing Metathesis (RCM):

Solvent: Anhydrous Dichloromethane (DCM). Critical: Degas solvent thoroughly with

Argon to remove oxygen, which deactivates the ruthenium carbene.

Concentration: Dilute conditions (0.01 M to 0.05 M) are mandatory to favor intramolecular

cyclization over intermolecular polymerization (ADMET).

Catalyst Loading: Add Grubbs II catalyst (2–5 mol%).

Reaction: Reflux (40°C) for 2–4 hours. Monitor by TLC for disappearance of the diene.

Purification:

Concentrate in vacuo.[3]

Catalyst Removal: The ruthenium residue is dark and sticky. Filtration through a pad of

silica gel or treatment with activated charcoal/tris(hydroxymethyl)phosphine is

recommended to sequester Ru species.

Isolate the cyclic olefin (N-Boc-(S)-4,5-dehydropipecolate) via flash column

chromatography (Hexanes/EtOAc).

Saponification (Optional):

Treat with LiOH in THF/H2O to yield the free acid.

Visualization: RCM Synthetic Pathway
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Caption: Figure 1. Synthesis of (S)-Baikiain scaffold via Ring-Closing Metathesis (RCM) of

diallyl precursors.

Part 3: Functionalization & Applications
Once the (S)-4,5-didehydropipecolic acid scaffold is secured, it acts as a divergent point for

library generation.

Divergent Synthesis Table
Reaction Type Reagents Product Application

Dihydroxylation OsO₄, NMO

(2S, 4S, 5S)-4,5-

Dihydroxypipecolic

acid

Glycosidase Inhibitors

Epoxidation mCPBA
4,5-Epoxypipecolic

acid

Reactive electrophile

for ring opening

Hydrogenation H₂, Pd/C (S)-Pipecolic acid
General

peptidomimetics

Hydroboration BH₃·THF, then H₂O₂
4-Hydroxypipecolic

acid

Collagen stability

studies

Critical Safety Note: Toxicity Awareness
Recent toxicological studies (associated with the "Tara Flour" incidents) have identified high

concentrations of Baikiain in Tara spinosa. While valuable as a building block, (S)-Baikiain is

metabolically unstable in vivo in certain contexts, potentially forming reactive metabolites that

deplete glutathione or inhibit L-pipecolate oxidase.[4]

Implication for Drug Design: When using this scaffold in drug candidates, metabolic stability

studies (microsomal stability assays) are critical to ensure the alkene moiety does not

become a "metabolic liability" or cause idiosyncratic toxicity.

Visualization: Functionalization Tree
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Caption: Figure 2.[4] Divergent functionalization of the (S)-4,5-dehydropipecolic acid core.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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